molecular formula C16H16N4O5 B4862619 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide

Cat. No.: B4862619
M. Wt: 344.32 g/mol
InChI Key: LNQYKUQYBGHZQA-UHFFFAOYSA-N
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Description

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with a nitro group and a furan ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group at the 4-position . The furan ring is then introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a furan-containing reagent under specific conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and electrophiles such as halogens or acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can bind to enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

    3,5-dimethyl-4-nitro-1H-pyrazole: Lacks the furan ring but shares the pyrazole core structure.

    N-(2-furylmethyl)-2-furamide: Contains the furan ring but lacks the pyrazole moiety.

    1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another pyrazole derivative with different substituents.

The uniqueness of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide lies in its combination of the pyrazole and furan rings, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5/c1-10-15(20(22)23)11(2)19(18-10)9-13-5-6-14(25-13)16(21)17-8-12-4-3-7-24-12/h3-7H,8-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQYKUQYBGHZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=CC=CO3)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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